1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Brand Name: Vulcanchem
CAS No.: 1221135-07-4
VCID: VC2563923
InChI: InChI=1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2
SMILES: C1CCC2=C(C=CC=C2Br)C(C1)O
Molecular Formula: C11H13BrO
Molecular Weight: 241.12 g/mol

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

CAS No.: 1221135-07-4

Cat. No.: VC2563923

Molecular Formula: C11H13BrO

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol - 1221135-07-4

Specification

CAS No. 1221135-07-4
Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
IUPAC Name 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Standard InChI InChI=1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2
Standard InChI Key ULWCKWUKHBHFEQ-UHFFFAOYSA-N
SMILES C1CCC2=C(C=CC=C2Br)C(C1)O
Canonical SMILES C1CCC2=C(C=CC=C2Br)C(C1)O

Introduction

Chemical Properties and Structural Information

Identification and Nomenclature

1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol belongs to the benzoannulene class of compounds, specifically the benzosuberane derivatives. The compound exists in both racemic and enantiomerically pure forms, with the (R)-enantiomer being of particular interest in stereoselective synthesis.

PropertyInformation
CAS Number1221135-07-4 (Racemic)
CAS Number (R-enantiomer)2851937-20-5
IUPAC Name1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol
Synonyms(5R)-1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (for R-enantiomer)
Molecular FormulaC₁₁H₁₃BrO
Molecular Weight241.12 g/mol

Structural Features

The compound contains several key structural elements that define its chemical behavior:

Structural FeatureDescription
Core StructureBenzannulene (benzocycloheptene) skeleton
Functional GroupsHydroxyl group at C-5 position; Bromine at C-1 position
Ring SystemSeven-membered alicyclic ring fused to a benzene ring
Stereogenic CenterCarbon atom bearing the hydroxyl group (C-5)

Chemical Identifiers and Representation

Modern chemical databases utilize various identifiers to represent this compound unambiguously:

Identifier TypeValue
Standard InChIInChI=1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2
Standard InChIKeyULWCKWUKHBHFEQ-UHFFFAOYSA-N
SMILESC1CCC2=C(C=CC=C2Br)C(C1)O
Canonical SMILESC1CCC2=C(C=CC=C2Br)C(C1)O

Physical Properties

PropertyValueReference
Boiling PointEstimated 329.6±37.0 °C at 760 mmHgComputational prediction
Flash PointEstimated 153.1±26.5 °CComputational prediction
LogP3.39 (estimated)Computational prediction
Density1.4±0.1 g/cm³ (estimated)Computational prediction
Vapor Pressure0.0±0.8 mmHg at 25°C (estimated)Computational prediction
Index of Refraction1.597 (estimated)Computational prediction

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol can be achieved through multiple routes, with the most direct approaches typically involving either:

  • Reduction of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

  • Selective bromination of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Key Synthetic Considerations

Synthesis of this compound typically requires careful control of reaction conditions to ensure regioselectivity and stereoselectivity:

Synthesis AspectConsideration
RegioselectivityDirecting the bromination to occur specifically at the 1-position
StereoselectivityWhen preparing the (R)-enantiomer, asymmetric reduction or resolution steps are necessary
Protecting GroupsMay be required to prevent side reactions during multi-step syntheses
PurificationTypically involves column chromatography or recrystallization

Alternative Synthetic Strategies

Additional synthetic approaches may include:

  • Cross-coupling reactions using appropriately functionalized precursors

  • Ring-closing strategies to form the seven-membered ring

  • Functional group interconversion from related benzoannulene derivatives

Chemical Reactivity and Reactions

Reactivity Profile

The reactivity of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol is primarily determined by its two functional groups:

Functional GroupTypical Reactions
Bromine (C-1)Substitution reactions, coupling reactions, elimination reactions
Hydroxyl (C-5)Esterification, oxidation, dehydration, nucleophilic substitution

Substitution Reactions

The bromine atom can undergo substitution by various nucleophiles, making this compound valuable for diversity-oriented synthesis:

  • Nucleophilic aromatic substitution with amines, alkoxides, or thiolates

  • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

  • Halogen-metal exchange followed by electrophilic trapping

Transformations of the Hydroxyl Group

The secondary alcohol functionality allows for numerous transformations:

  • Oxidation to the corresponding ketone

  • Esterification with acid chlorides or anhydrides

  • Dehydration to form alkene derivatives

  • Conversion to leaving groups for further substitution

Stereochemical Considerations

The stereogenic center at C-5 introduces important considerations for stereoselective reactions:

  • Reactions at the hydroxyl group can proceed with retention or inversion of configuration

  • The stereocontrol can be influenced by the nearby bromine substituent and the conformational preferences of the seven-membered ring

Research Applications

Synthetic Building Block Applications

1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol serves as a valuable intermediate in organic synthesis:

Application AreaUtility
Complex Molecule SynthesisUsed as a building block for polycyclic compounds
Medicinal ChemistryPrecursor for pharmaceutical candidates
Materials ScienceStarting material for functional materials with specific electronic or optical properties

Comparative Analysis

Comparison with Related Compounds

To better understand the significance of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol, a comparison with structurally related compounds provides useful context:

CompoundKey DifferencesNotable Properties
1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-oneKetone instead of hydroxyl at C-5More electrophilic; no stereocenter; different reactivity profile
3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-olBromine at C-3 instead of C-1Different electronic effects; altered reactivity in coupling reactions
6,7,8,9-Tetrahydro-5H-benzoannulen-5-olNo bromine substituentLess reactive toward coupling; simpler structure; different physicochemical properties
5-Bromo-6,7,8,9-tetrahydro-5H-benzoannuleneBromine at C-5, no hydroxyl groupDistinct chemical behavior; used in different synthetic contexts

Structure-Property Relationships

The position of the bromine substituent and the presence of the hydroxyl group significantly influence the compound's properties:

PropertyInfluence of Structural Features
SolubilityHydroxyl group increases polarity and hydrogen bonding capability
ReactivityBromine activation differs based on position relative to the hydroxyl group
StereochemistryHydroxyl at C-5 creates a stereogenic center important for biological activity
StabilityPosition of bromine affects susceptibility to elimination reactions

Spectroscopic Characterization

NMR ParameterExpected Characteristics
¹H NMRSignals for aromatic protons (δ ~7.0-8.0 ppm); methylene protons of the seven-membered ring (δ ~1.5-3.0 ppm); distinctive signal for the proton at C-5 (δ ~4.5-5.0 ppm); hydroxyl proton (variable δ, concentration dependent)
¹³C NMRSignals for aromatic carbons (δ ~120-140 ppm); carbon bearing hydroxyl group (δ ~70-80 ppm); carbon bearing bromine (δ ~110-120 ppm); methylene carbons (δ ~20-40 ppm)

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peaks corresponding to both bromine isotopes (⁷⁹Br and ⁸¹Br)

  • Fragmentation patterns including loss of water, loss of HBr, and ring fragmentation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator